molecular formula C11H16NO2P B8373182 4-(4-Hydroxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide

4-(4-Hydroxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide

Cat. No.: B8373182
M. Wt: 225.22 g/mol
InChI Key: NUPSBXGEYKMOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Hydroxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide is a chemical compound with a unique structure that includes a phenol group and a 1-methyl-4-oxido-1,4-azaphosphinan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide typically involves the reaction of 1,4-azaphosphorine derivatives with phenol under controlled conditions. One common method involves the use of hexahydro-4-methyl-1-(phenylmethyl)-1,4-azaphosphorine, which is oxidized to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxido group back to its original state.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

4-(4-Hydroxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or pathways, leading to its observed effects. For example, it may inhibit histone deacetylase, which is involved in gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Hydroxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide is unique due to its specific combination of a phenol group and a 1-methyl-4-oxido-1,4-azaphosphinan moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H16NO2P

Molecular Weight

225.22 g/mol

IUPAC Name

4-(1-methyl-4-oxo-1,4λ5-azaphosphinan-4-yl)phenol

InChI

InChI=1S/C11H16NO2P/c1-12-6-8-15(14,9-7-12)11-4-2-10(13)3-5-11/h2-5,13H,6-9H2,1H3

InChI Key

NUPSBXGEYKMOEX-UHFFFAOYSA-N

Canonical SMILES

CN1CCP(=O)(CC1)C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(4-Methoxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide (1.05 g, 4.39 mmol) was made 0.16 M in DCM and stirred at −78° C. To this stirring solution was added BBr3 (2.09 g, 8.34 mmol) dropwise. The reaction mixture was slowly warmed to ambient temperature over 16 h. The precipitate was filtered off then dissolved in water. The pH was adjusted to pH=7 with 2N aq HCl. A precipitate was filtered off and the filtrate was concentrated in vacuo. The residue was suspended in 4:1 DCM:MeOH and stirred for 20 mins. The solids were filtered off and the filtrate was concentrated in vacuo to afford the requisite product. MS: cal'd 226 (MH+), exp 226 (MH+)
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
2.09 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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